3'-Methoxymirificin is primarily sourced from plants known for their medicinal properties. It belongs to a broader category of flavonoids, which are polyphenolic compounds widely distributed in the plant kingdom. These compounds are known for their antioxidant, anti-inflammatory, and potential anticancer activities .
The synthesis of 3'-Methoxymirificin typically involves several key steps, including:
In industrial settings, large-scale extraction methods are complemented by purification techniques like high-performance liquid chromatography (HPLC) to achieve the desired purity levels for research and commercial applications .
The molecular structure of 3'-Methoxymirificin can be represented by its canonical SMILES notation: COC1=C(C=CC(=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3)O)C4C(C(C(C(O4)COC5C(C(OC5)=O)C=C(C=C5))=O)O)
.
3'-Methoxymirificin participates in various chemical reactions:
The major products from these reactions include various oxidized, reduced, and substituted derivatives of 3'-Methoxymirificin, each exhibiting distinct chemical and biological properties.
The mechanism of action of 3'-Methoxymirificin involves several pathways:
The physical properties contribute to its bioactivity and influence its applications in research and medicine .
3'-Methoxymirificin has diverse applications across several fields:
Due to its antioxidant and anti-inflammatory properties, it is being studied for potential therapeutic effects against various diseases, including cancer and cardiovascular disorders .
Utilized in developing natural health products and dietary supplements owing to its bioactive properties .
Pueraria lobata (kudzu), a perennial leguminous vine native to Southeast Asia, is the primary botanical source of 3′-Methoxymirificin (CAS# 1297609-29-0) [1] [3]. This species thrives in diverse environments—from lowland forests to disturbed roadsides—due to rapid growth rates and extensive tuberous root systems. Genomic analyses of chloroplast DNA reveal that P. lobata shares a clade with P. montana var. thomsonii but diverges significantly from P. montana var. montana, indicating adaptive evolution in secondary metabolite production [3]. The roots accumulate 3′-Methoxymirificin as part of a chemical defense strategy against herbivores and pathogens, a trait likely enhanced through co-evolution with ecological stressors [6] [8]. Notably, invasive populations in North America exhibit conserved biosynthetic pathways for this compound, underscoring its functional role in survival [3]. Ecological studies correlate its production with plant maturity and environmental stressors (e.g., UV exposure, soil nutrient deficiencies), aligning with its function as a phytoalexin [6].
Table 1: Ecological Drivers of 3′-Methoxymirificin Biosynthesis in P. lobata
Ecological Factor | Impact on 3′-Methoxymirificin | Adaptive Significance |
---|---|---|
Herbivory | ↑ Production (2.5-fold) | Deters insect feeding |
UV-B Radiation | ↑ Gene expression (PAL, 4CL) | Antioxidant protection |
Pathogen Challenge | Rapid accumulation in root tissue | Phytoalexin activity |
Nutrient Stress (N/P) | Modulated precursor allocation | Resource allocation to defense |
3′-Methoxymirificin (C₂₇H₃₀O₁₄; MW 578.5 g/mol) originates from the phenylpropanoid-flavonoid pathway [7] [10]. Key biosynthetic stages include:
Enzymatic regulation is critical:
Table 2: Enzymatic Cascade for 3′-Methoxymirificin Biosynthesis
Step | Substrate | Enzyme | Product | Cellular Localization |
---|---|---|---|---|
1 | Phenylalanine | PAL | Cinnamic acid | Cytoplasm |
2 | p-Coumaric acid | 4CL | p-Coumaroyl-CoA | Endoplasmic reticulum |
3 | p-Coumaroyl-CoA + Malonyl-CoA | CHS | Isoliquiritigenin | Cytoplasm |
4 | Isoliquiritigenin | CHI | Liquiritigenin | Vacuole |
5 | Daidzein | UDP-glycosyltransferase | Puerarin | Vacuole |
6 | Puerarin | 3′-O-Methyltransferase | 3′-Methoxymirificin | Cytoplasm |
Methoxylation—the addition of a methyl group to flavonoid hydroxyl moieties—alters physicochemical properties and bioactivity. In 3′-Methoxymirificin, this modification:
Comparative phytochemical analyses across Leguminosae reveal that Fabaceae (particularly Pueraria, Glycine, and Lupinus) produce diverse 3′-methoxylated isoflavonoids due to lineage-specific OMT expansions [2] [10]. For example:
OMT engineering in Escherichia coli demonstrates that single-residue mutations (e.g., W284A in rice ROMT-9) boost catalytic efficiency for 3′-methoxylation by 150%, highlighting evolvable hotspots for flavonoid diversification [4]. This functional plasticity enables legumes to adapt to ecological niches—3′-methoxylated compounds in P. lobata roots confer superior UV protection and pathogen resistance compared to non-methylated analogs [2] [6].
Table 3: Methoxylated Isoflavonoids in Leguminosae and Their Functions
Species | Methoxylated Compound | Methylation Site | Ecological/Chemical Function |
---|---|---|---|
Pueraria lobata | 3′-Methoxymirificin | 3′-OH (B-ring) | Antioxidant, phytoalexin |
Glycine max | Glycitein | 6-OCH₃ (A-ring) | Nodulation signaling |
Lupinus albus | 4′-Methoxygenistein | 4′-OH (B-ring) | Antimicrobial defense |
Trifolium pratense | Biochanin A | 4′-OCH₃ (B-ring) | Fungal resistance |
Table 4: Engineered OMT Variants for Enhanced 3′-Methoxylation
OMT Variant | Source Organism | Mutation Site | Catalytic Efficiency (kₐₜₜ/Kₘ) | Application |
---|---|---|---|---|
ROMT-9 (Wild-type) | Oryza sativa | - | 55 min⁻¹mM⁻¹ | In vitro catalysis |
ROMT-9 L34Q | Engineered | Leu34→Gln | 78 min⁻¹mM⁻¹ | Increased expression in E. coli |
ROMT-9 W284A | Engineered | Trp284→Ala | 135 min⁻¹mM⁻¹ | Improved substrate binding |
Compound Names Mentioned:
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